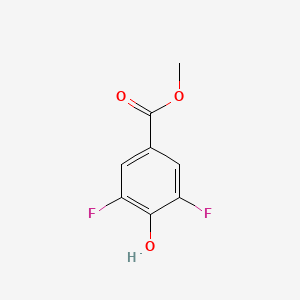

Methyl 3,5-difluoro-4-hydroxybenzoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 3,5-difluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFQIZAZPRYIFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707108 | |

| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-47-1 | |

| Record name | Methyl 3,5-difluoro-4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl 3,5-difluoro-4-hydroxybenzoate CAS number

An In-Depth Technical Guide to Methyl 3,5-difluoro-4-hydroxybenzoate CAS Number: 170572-47-1

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound is a fluorinated aromatic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural features—a hydroxyl group susceptible to derivatization and two fluorine atoms that modulate electronic properties and metabolic stability—make it a valuable and versatile building block. This guide provides a comprehensive technical overview of its properties, a field-tested synthesis protocol, analytical characterization data, key applications, and essential safety and handling procedures. The content herein is designed to equip researchers, chemists, and drug development professionals with the practical knowledge required to effectively utilize this important intermediate.

The Strategic Role of Fluorinated Intermediates

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. Benefits often include:

-

Enhanced Metabolic Stability: The C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.

-

Increased Lipophilicity: Fluorine substitution can enhance a molecule's ability to cross cellular membranes.

-

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting receptor binding and solubility.

This compound serves as a key scaffold that incorporates these advantages, presenting a synthetically accessible starting point for more complex and high-value molecules.[1]

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized below. The ortho-fluorine atoms to the hydroxyl group significantly increase its acidity compared to its non-fluorinated analog, methyl 4-hydroxybenzoate. This electronic modulation is a critical consideration for its subsequent chemical transformations.

| Property | Value | Source(s) |

| CAS Number | 170572-47-1 | [2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | |

| Purity | Typically ≥97% | [1][2] |

| MDL Number | MFCD12406862 | [1][2] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [style=bold];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-1.3,0.75!"]; C5 [label="C", pos="1.3,0.75!"]; C6 [label="C", pos="0,-1.5!"];

// Benzene Ring Bonds C1 -- C5 [style=solid]; C5 -- C3 [style=double]; C3 -- C6 [style=solid]; C6 -- C2 [style=double]; C2 -- C4 [style=solid]; C4 -- C1 [style=double];

// Substituents O1 [label="O", pos="0,2.8!"]; H1 [label="H", pos="0.8,2.8!"]; F1 [label="F", pos="-2.6,1.25!"]; F2 [label="F", pos="2.6,1.25!"]; C7 [label="C", pos="0,-2.8!"]; O2 [label="O", pos="-0.8,-3.5!"]; O3 [label="O", pos="1.0,-3.5!"]; C8 [label="CH₃", pos="2.2,-4.0!"];

// Substituent Bonds C1 -- O1 [style=solid]; O1 -- H1 [style=solid]; C4 -- F1 [style=solid]; C5 -- F2 [style=solid]; C6 -- C7 [style=solid]; C7 -- O2 [style=double]; C7 -- O3 [style=solid]; O3 -- C8 [style=solid];

// Invisible nodes for labels label_node [label="this compound", pos="0,-5.5!", fontsize=14]; }

Caption: Structure of this compound.

Synthesis and Purification

The most direct and reliable method for preparing this compound is the Fischer-Speier esterification of its corresponding carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. This acid-catalyzed reaction is favored for its operational simplicity and use of inexpensive reagents.

Reaction Scheme: Fischer-Speier Esterification

The reaction proceeds by protonation of the carboxylic acid carbonyl, rendering it more electrophilic for nucleophilic attack by methanol. The subsequent elimination of water yields the desired ester.

Caption: Fischer-Speier esterification synthesis route.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard esterification procedures for hydroxybenzoic acids.[4][5] The key to a successful outcome is ensuring anhydrous conditions to drive the equilibrium towards the product and the effective neutralization and removal of the acid catalyst during work-up.

Materials:

-

3,5-Difluoro-4-hydroxybenzoic acid (1.0 eq)

-

Anhydrous Methanol (MeOH, 15-20 mL per gram of acid)

-

Thionyl chloride (SOCl₂) (1.2 eq) or concentrated Sulfuric Acid (H₂SO₄) (0.1 eq)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-4-hydroxybenzoic acid.

-

Dissolution: Add anhydrous methanol to fully dissolve the starting material.

-

Catalyst Addition: Cool the flask in an ice bath to 0 °C. While stirring, slowly add the thionyl chloride or concentrated sulfuric acid dropwise. Causality Note: This exothermic addition is performed at 0 °C to control the reaction rate and prevent potential side reactions.

-

Reaction: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 65-70 °C) for 4-6 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

-

Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases) and then with brine. Trustworthiness Note: The bicarbonate wash is a self-validating step; the cessation of gas evolution indicates complete neutralization of the acid catalyst.

-

Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification and Workflow

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield a high-purity crystalline product.

Caption: Post-synthesis purification and analysis workflow.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. The following spectral data are characteristic of the compound.

| Analysis Type | Expected Data |

| ¹H NMR | Aromatic protons will appear as a triplet due to coupling with the two equivalent fluorine atoms. The hydroxyl proton will be a broad singlet, and the methyl ester protons will be a sharp singlet around 3.9 ppm. |

| ¹³C NMR | The spectrum will show distinct signals for the carbonyl carbon, aromatic carbons (with C-F coupling), and the methyl carbon. Carbons bonded to fluorine will show large one-bond coupling constants (¹JCF). |

| IR Spectroscopy | Characteristic peaks include a broad O-H stretch (~3300 cm⁻¹), a strong C=O stretch for the ester (~1700 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 188.13. |

Note: Specific chemical shifts and coupling constants can vary slightly based on the solvent and instrument used.

Applications in Research and Development

This compound is primarily used as a versatile intermediate in multi-step syntheses.[1][3] Its functional groups offer handles for a variety of chemical transformations:

-

O-Alkylation/Arylation: The phenolic hydroxyl group can be readily converted to an ether, serving as a key step in building more complex molecular architectures.

-

Ester Hydrolysis: The methyl ester can be saponified back to the carboxylic acid, which can then be converted to amides or other derivatives.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring, activated by the hydroxyl group, can undergo further substitution, although the positions are directed by the existing substituents.

Its structure makes it a valuable precursor for creating molecules with enhanced biological activity and stability, finding utility in the development of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

| Hazard Category | GHS Classification | Precautionary Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation. |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Use only in a well-ventilated area or a chemical fume hood.

-

Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.

-

Avoid breathing dust. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability, storage under an inert gas atmosphere is recommended.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

-

This compound [P88980]. ChemUniverse. [Link]

-

This compound. MySkinRecipes. [Link]

-

3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447. PubChem. [Link]

-

Synthesis of methyl 4-hydroxybenzoate. PrepChem.com. [Link]

- Synthesis method of methyl 3,5-di-tert-butyl-4-hydroxybenzoate.

Sources

Methyl 3,5-difluoro-4-hydroxybenzoate molecular weight

An In-Depth Technical Guide to Methyl 3,5-difluoro-4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. As a functionalized benzoic acid derivative, it serves primarily as a versatile synthetic intermediate. The strategic placement of two fluorine atoms ortho to a hydroxyl group, and para to a methyl ester, imparts unique physicochemical properties that are highly sought after in the design of novel molecules. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity, while the hydroxyl and ester groups provide reactive handles for further chemical modification.[1]

This guide provides a comprehensive technical overview of this compound, covering its core properties, synthesis, analytical characterization, and applications. The content is structured to provide not just procedural steps but also the underlying scientific rationale, empowering researchers to effectively utilize this valuable building block in their development programs.

Physicochemical Properties and Structural Data

A precise understanding of a compound's properties is the foundation of its application. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Weight | 188.13 g/mol | [1][2][3] |

| Molecular Formula | C₈H₆F₂O₃ | [1][3][4] |

| CAS Number | 170572-47-1 | [1][2] |

| IUPAC Name | This compound | N/A |

| SMILES | O=C(OC)C1=CC(F)=C(O)C(F)=C1 | [2] |

| InChIKey | GNFQIZAZPRYIFJ-UHFFFAOYSA-N | [4] |

| Monoisotopic Mass | 188.0285 Da | [4] |

| Appearance | Solid (form may vary) | N/A |

| Storage | Room temperature, under inert gas | [1][2] |

Synthesis and Purification

The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid, using methanol as both a reagent and a solvent, typically in the presence of an acid catalyst.

Rationale for Synthetic Approach

The selection of an acid-catalyzed esterification is based on its efficiency and the relative stability of the starting materials under these conditions. Catalysts like sulfuric acid or thionyl chloride are effective in protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.[5][6] The use of excess methanol helps to shift the reaction equilibrium towards the product side, maximizing the yield.

General Synthesis Workflow

The following diagram outlines the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup : To a solution of 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise at room temperature.

-

Heating : Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-18 hours. The progress of the reaction should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up : After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess methanol.

-

Extraction : Redissolve the residue in an organic solvent immiscible with water, such as ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Analytical Methodologies for Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound. A multi-technique approach is recommended for a comprehensive assessment.

Analytical Workflow Diagram

Caption: Standard analytical workflow for quality control of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for determining the purity of the compound. A reverse-phase method is typically employed.[7][8]

-

Instrumentation : Standard HPLC system with a UV detector.

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase : Isocratic or gradient elution using a mixture of water (often with 0.1% formic or acetic acid) and an organic solvent like acetonitrile or methanol.

-

Flow Rate : Typically 1.0 mL/min.

-

Detection : UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

-

Outcome : The purity is calculated based on the area percentage of the main peak in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural confirmation.

-

Instrumentation : 400 MHz or higher NMR spectrometer.

-

Sample Preparation : Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

-

Expected ¹H NMR Signals :

-

A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.

-

A singlet or a triplet (due to coupling with fluorine) for the aromatic protons (-CH) around 6.8-7.5 ppm.

-

A broad singlet for the hydroxyl proton (-OH), with its chemical shift being concentration and solvent dependent.

-

-

Expected ¹⁹F NMR Signals : A singlet corresponding to the two equivalent fluorine atoms.

-

Outcome : Confirms the chemical structure and connectivity of the atoms.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

-

Instrumentation : Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis : The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Expected Result : A peak corresponding to the molecular ion [M+H]⁺ at approximately 189.03 m/z or [M-H]⁻ at 187.02 m/z.[4]

-

Outcome : Provides definitive confirmation of the molecular weight and formula.[4]

Applications in Research and Drug Development

The utility of this compound stems directly from its unique combination of functional groups. It is a key intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

Structural Features and Their Synthetic Utility

Caption: Relationship between structural features and synthetic potential.

-

Pharmaceutical Synthesis : The hydroxyl group can be readily converted into an ether, a common modification in drug design to tune properties like solubility and cell permeability. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides—a ubiquitous linkage in pharmaceuticals.

-

Agrochemicals : The difluorophenolic motif is present in many herbicides and fungicides. The fluorine atoms can increase the metabolic stability of the final product, leading to longer-lasting activity in the field.[1]

-

Materials Science : This compound can also be employed in the development of advanced materials such as liquid crystals and specialized polymers where the rigidity and polarity of the aromatic ring are beneficial.[1]

Handling and Storage

Proper handling and storage are critical to maintain the integrity of the compound.

-

Storage : Store in a tightly sealed container in a cool, dry place. For long-term stability, it is recommended to store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]

-

Safety : Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical.

Conclusion

This compound is a high-value building block for chemical synthesis. Its molecular weight of 188.13 g/mol and its distinct structural features make it an attractive starting point for creating novel compounds with enhanced biological and material properties. A thorough understanding of its synthesis, purification, and analytical characterization, as detailed in this guide, is paramount for its successful application in research and development.

References

-

MySkinRecipes. This compound. [Link]

-

PubChemLite. This compound (C8H6F2O3). [Link]

-

PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141. [Link]

-

Huidobro, A., et al. (2004). Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography. Journal of Chromatography A. [Link]

-

PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link]

- Google Patents.

-

Ahmed, N.R., & Al-Etewi, M.J.E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 170572-47-1|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3,5-difluoro-4-hydroxybenzoate: A Key Fluorinated Building Block in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Molecular Design

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovative design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Methyl 3,5-difluoro-4-hydroxybenzoate, a halogenated derivative of the widely used paraben family, stands as a testament to this principle. This technical guide serves as a comprehensive resource for researchers, offering in-depth insights into the chemical properties, synthesis, and potential applications of this versatile building block.

Physicochemical Properties of this compound

This compound is a white to off-white solid at room temperature. The strategic placement of two fluorine atoms ortho to the hydroxyl group significantly impacts its electronic and steric environment, influencing its reactivity and potential biological activity.

| Property | Value | Source |

| CAS Number | 170572-47-1 | |

| Molecular Formula | C₈H₆F₂O₃ | |

| Molecular Weight | 188.13 g/mol | |

| Appearance | White to off-white solid | General knowledge |

| Storage | Room temperature, under inert gas |

Synthesis and Reactivity: A Modular Approach

The synthesis of this compound is most commonly achieved through the Fischer esterification of its corresponding carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. This acid-catalyzed reaction with methanol provides a straightforward and scalable route to the desired ester.

Workflow for the Synthesis of this compound

Caption: Fischer Esterification Workflow.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from established Fischer esterification procedures for structurally similar hydroxybenzoic acids.

Materials:

-

3,5-difluoro-4-hydroxybenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, and standard laboratory glassware.

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq).

-

Dissolution: Add anhydrous methanol in a quantity sufficient to dissolve the starting material (approximately 10-15 mL per gram of acid).

-

Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Slowly and cautiously add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) dropwise to the stirred solution.

-

Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65-70 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup:

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity solid.

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl ester protons (O-CH₃) would likely appear around 3.9 ppm. The two aromatic protons, being chemically equivalent due to the molecule's symmetry, would appear as a singlet or a narrow multiplet in the aromatic region (around 7.5-7.8 ppm), with potential coupling to the fluorine atoms. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the methyl carbon of the ester (around 52 ppm), and the aromatic carbons. The carbons directly bonded to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹JCF).

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the hydroxyl group (around 3300 cm⁻¹), a sharp C=O stretching band for the ester carbonyl (around 1700 cm⁻¹), and C-F stretching bands in the fingerprint region (around 1100-1300 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.13 g/mol ). Common fragmentation patterns for methyl benzoates include the loss of the methoxy group (-OCH₃) and the entire methoxycarbonyl group (-COOCH₃).

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile intermediate in the synthesis of more complex molecules with desirable biological or material properties.

A Versatile Scaffold for Bioactive Molecules

The presence of three key functional groups—a hydroxyl group, a methyl ester, and two fluorine atoms—provides multiple handles for synthetic modification.

Caption: Reactive sites of this compound.

-

The Phenolic Hydroxyl Group: This group can be readily alkylated or acylated to introduce a wide variety of side chains, a common strategy in drug design to modulate solubility, lipophilicity, and target engagement.

-

The Methyl Ester: This functional group can be hydrolyzed back to the carboxylic acid, converted to amides or hydrazides, or reduced to a primary alcohol, opening up a plethora of synthetic possibilities.

-

The Fluorinated Aromatic Ring: The electron-withdrawing nature of the fluorine atoms can influence the acidity of the hydroxyl group and the reactivity of the aromatic ring towards further substitution.

While specific, publicly documented examples of this compound as a direct intermediate in the synthesis of a marketed drug are scarce, its structural motifs are present in various bioactive compounds. For instance, fluorinated hydroxybenzoic acid derivatives are key components in the synthesis of potent enzyme inhibitors and other therapeutic agents. The difluoro-hydroxyphenyl moiety is a valuable pharmacophore, and this compound provides a convenient entry point for its incorporation into lead compounds.

Potential in Materials Science

Beyond pharmaceuticals, fluorinated aromatic compounds are of significant interest in materials science. The unique electronic properties conferred by fluorine make derivatives of this compound potentially valuable in the development of advanced materials such as liquid crystals and polymers, where its incorporation could lead to enhanced thermal stability and specific optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique combination of functional groups, coupled with the strategic placement of fluorine atoms, makes it an attractive starting material for the development of novel pharmaceuticals and advanced materials. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers to leverage this powerful tool in their scientific endeavors.

References

An In-depth Technical Guide to the Synthesis of Methyl 3,5-difluoro-4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for methyl 3,5-difluoro-4-hydroxybenzoate, a key intermediate in the development of pharmaceuticals and other advanced materials. The document details a robust two-step synthesis commencing with the Kolbe-Schmitt carboxylation of 2,6-difluorophenol to yield 3,5-difluoro-4-hydroxybenzoic acid, followed by a Fischer esterification to produce the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical process parameters to ensure reproducible and efficient synthesis.

Introduction

This compound is a valuable building block in organic synthesis. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of bioactive compounds and functional materials. A reliable and scalable synthetic route is paramount for its application in research and development.

This guide presents a scientifically sound and field-proven pathway for the synthesis of this compound, emphasizing the rationale behind experimental choices and providing detailed, self-validating protocols.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved in two primary stages:

-

Kolbe-Schmitt Carboxylation: Synthesis of the intermediate, 3,5-difluoro-4-hydroxybenzoic acid, via the carboxylation of 2,6-difluorophenol.

-

Fischer Esterification: Conversion of 3,5-difluoro-4-hydroxybenzoic acid to its methyl ester, this compound.

Caption: Overall two-step synthesis pathway for this compound.

Synthesis of 3,5-difluoro-4-hydroxybenzoic Acid via Kolbe-Schmitt Carboxylation

The Kolbe-Schmitt reaction is a well-established method for the ortho-carboxylation of phenols.[1] In this process, a phenoxide is generated and then reacted with carbon dioxide under pressure and heat to introduce a carboxylic acid group onto the aromatic ring.[1]

Mechanistic Insights

The reaction proceeds through the formation of a sodium phenoxide from 2,6-difluorophenol and sodium hydroxide. The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of carbon dioxide. The regioselectivity of the carboxylation is directed to the position ortho to the hydroxyl group, which is facilitated by the formation of a chelation complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule. Subsequent acidification protonates the carboxylate to yield the desired 3,5-difluoro-4-hydroxybenzoic acid.

Caption: Simplified mechanism of the Kolbe-Schmitt carboxylation of 2,6-difluorophenol.

Experimental Protocol

This protocol is based on the principles of the Kolbe-Schmitt reaction and is adapted for the specific substrate, 2,6-difluorophenol.[2]

Materials:

-

2,6-Difluorophenol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂), high pressure

-

Hydrochloric acid (HCl), concentrated

-

Toluene

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

High-pressure autoclave

-

Round-bottom flask

-

Heating mantle

-

Mechanical stirrer

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium 2,6-difluorophenoxide:

-

In a round-bottom flask, dissolve 2,6-difluorophenol (1.0 eq) in a suitable solvent such as toluene.

-

Slowly add a stoichiometric amount of sodium hydroxide (1.0 eq) as a concentrated aqueous solution with vigorous stirring.

-

Heat the mixture to reflux and remove the water azeotropically using a Dean-Stark apparatus until the phenoxide is completely dry.

-

-

Carboxylation:

-

Transfer the dry sodium 2,6-difluorophenoxide to a high-pressure autoclave.

-

Seal the autoclave and purge with nitrogen gas.

-

Pressurize the autoclave with carbon dioxide to approximately 100 atm.

-

Heat the mixture to 120-150°C with continuous stirring for 4-6 hours.

-

-

Work-up and Isolation:

-

Cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

-

Dissolve the solid product in water and transfer to a beaker.

-

Acidify the aqueous solution to a pH of 2-3 with concentrated hydrochloric acid, which will precipitate the 3,5-difluoro-4-hydroxybenzoic acid.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

| Parameter | Value | Reference |

| Temperature | 120-150°C | [2] |

| Pressure | ~100 atm CO₂ | [1] |

| Reaction Time | 4-6 hours | - |

| Expected Yield | Moderate to High | - |

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic and reliable method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst.[3]

Mechanistic Insights

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., sulfuric acid), which enhances the electrophilicity of the carbonyl carbon. The alcohol (methanol) then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the methyl ester. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or the water formed is removed.[4]

Caption: Experimental workflow for the Fischer esterification of 3,5-difluoro-4-hydroxybenzoic acid.

Experimental Protocol

This protocol is a standard procedure for Fischer esterification, adapted for the synthesis of the target methyl ester.[1][5]

Materials:

-

3,5-Difluoro-4-hydroxybenzoic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) and a large excess of anhydrous methanol (e.g., 10-20 equivalents, which also serves as the solvent).

-

Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).

-

-

Reaction:

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

-

| Parameter | Value | Reference |

| Catalyst | Concentrated H₂SO₄ | [1][5] |

| Solvent | Methanol (excess) | [1][5] |

| Temperature | Reflux (~65°C) | [5] |

| Reaction Time | 2-4 hours | - |

| Expected Yield | High | - |

Characterization of Key Compounds

Accurate characterization of the intermediate and final product is crucial for verifying the success of the synthesis and ensuring the purity of the compounds.

3,5-difluoro-4-hydroxybenzoic acid

-

Appearance: White to off-white solid.

-

¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include a singlet for the aromatic protons and broad singlets for the hydroxyl and carboxylic acid protons.

-

¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include a peak for the carbonyl carbon, and distinct signals for the aromatic carbons, with characteristic splitting patterns due to fluorine coupling.

-

IR (KBr, cm⁻¹): Expected characteristic peaks for O-H stretching (broad, ~3300-2500), C=O stretching (~1680), C-F stretching (~1200-1100), and aromatic C=C stretching.

-

Mass Spectrometry (MS): Expected molecular ion peak corresponding to its molecular weight.

This compound

-

Appearance: White crystalline solid.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals would include a singlet for the methyl ester protons (~3.9 ppm), a singlet for the aromatic protons, and a broad singlet for the hydroxyl proton.

-

¹³C NMR (CDCl₃, 100 MHz): Expected signals would include a peak for the ester carbonyl carbon (~168 ppm), the methyl carbon (~52 ppm), and distinct signals for the aromatic carbons with C-F coupling.

-

IR (KBr, cm⁻¹): Expected characteristic peaks for O-H stretching (~3300), C=O stretching of the ester (~1720), C-O stretching, C-F stretching (~1200-1100), and aromatic C=C stretching.

-

Mass Spectrometry (MS): Expected molecular ion peak corresponding to its molecular weight.

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound. The pathway, involving a Kolbe-Schmitt carboxylation followed by a Fischer esterification, is based on well-established and understood chemical transformations. The provided protocols and mechanistic insights offer a solid foundation for researchers and drug development professionals to produce this valuable intermediate with high purity and in good yield. Adherence to the detailed experimental procedures and safety precautions is essential for successful and safe synthesis.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB.... Retrieved from [Link]

-

California State University, Sacramento. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]

-

SciELO. (2024). Article. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

SAGE Publications. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic Enzyme‐Catalyzed CO2 Fixation Reactions. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

Thieme. (n.d.). Carboxylation, Carbonylation, and Dehalogenation. Retrieved from [Link]

- Google Patents. (n.d.). US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid.

-

Future4200. (2016). Carboxylation of Phenols with CO2 at Atmospheric Pressure. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

MDPI. (n.d.). Study of the Direct CO2 Carboxylation Reaction on Supported Metal Nanoparticles. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Direct Photochemical C–H Carboxylation of Aromatic Diamines with CO2 under Electron-Donor- and Base-free Conditions. Retrieved from [Link]

Sources

- 1. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 2. US4072707A - Preparation of 3,5-dialkyl-4-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

Introduction: The Strategic Importance of Fluorinated Phenols

An In-depth Technical Guide to Methyl 3,5-difluoro-4-hydroxybenzoate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its core chemical identity, synthesis, analytical characterization, and significance as a building block in modern chemistry. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and reliability in a laboratory setting.

This compound (CAS No. 170572-47-1) is a halogenated aromatic ester that serves as a crucial intermediate in organic synthesis.[1] Its structure is distinguished by a benzene ring functionalized with a methyl ester, a hydroxyl group, and two fluorine atoms positioned meta to the ester. This specific arrangement of functional groups, particularly the strategic placement of fluorine, imparts unique electronic properties that are highly sought after in the design of bioactive molecules and advanced materials.

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluorinated compounds are prevalent in pharmaceuticals and agrochemicals.[1] This guide offers a detailed exploration of the synthesis and characterization of this valuable synthetic intermediate.

Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's properties is paramount before its inclusion in any synthetic or analytical workflow. The structural and physical characteristics of this compound are summarized below.

Structural Formula

The molecule consists of a central benzene ring. A methoxycarbonyl group (-COOCH₃) is attached at position 1. A hydroxyl group (-OH) is at position 4. Two fluorine atoms (-F) are located at positions 3 and 5.

Caption: Structural formula of this compound.

Physicochemical Data Summary

The key properties of this compound are consolidated in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₆F₂O₃ | [1][2] |

| Molecular Weight | 188.13 g/mol | [1] |

| CAS Number | 170572-47-1 | [1][3] |

| Appearance | White to off-white solid/powder | |

| InChIKey | GNFQIZAZPRYIFJ-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 188.02850037 Da | [2][4] |

| Storage | Room temperature, under inert gas | [1] |

Synthesis Protocol: Fischer Esterification

The most direct and common method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid, 3,5-difluoro-4-hydroxybenzoic acid. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the ester product.

Causality of Experimental Choices

-

Acid Catalyst (H₂SO₄): The reaction requires a strong acid to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

-

Excess Methanol: Esterification is a reversible reaction. By using methanol as the solvent, its large excess concentration shifts the reaction equilibrium to favor the formation of the methyl ester product, in accordance with Le Châtelier's principle.

-

Reflux Conditions: Heating the reaction to the boiling point of methanol (approx. 65 °C) increases the reaction rate without loss of solvent, allowing the reaction to proceed to completion in a reasonable timeframe.

Step-by-Step Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluoro-4-hydroxybenzoic acid (10.0 g, 57.4 mmol).[5]

-

Reagent Addition: Add methanol (150 mL) to the flask and stir until the acid is partially dissolved. Carefully and slowly add concentrated sulfuric acid (2.0 mL) dropwise to the stirring suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into 300 mL of ice-cold water.

-

Neutralization & Extraction: Neutralize the aqueous solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Structural Elucidation and Purity Assessment

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Caption: Analytical workflow for quality control of the synthesized product.

Spectroscopic Analysis

-

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to be simple.

-

A singlet integrating to 3 protons around δ 3.9 ppm for the methyl ester (-OCH₃) group.

-

A triplet integrating to 2 protons in the aromatic region (around δ 7.5-7.8 ppm) for the two equivalent aromatic protons (H-2 and H-6). The coupling to the two adjacent fluorine atoms results in a triplet (JHF ≈ 2-3 Hz).

-

A broad singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary depending on solvent and concentration.

-

-

¹³C NMR (Carbon NMR): The spectrum will show distinct signals for each unique carbon environment, with C-F coupling observed.

-

Methyl carbon (-OCH₃) ~52 ppm.

-

Aromatic carbons attached to protons.

-

Aromatic carbons attached to functional groups (C-1, C-4).

-

Aromatic carbons attached to fluorine (C-3, C-5) will appear as doublets with large one-bond C-F coupling constants (¹JCF).

-

-

Infrared (IR) Spectroscopy: Key functional groups will produce characteristic absorption bands.

-

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

C-H stretch (aromatic & aliphatic): Bands around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

-

C=O stretch (ester): A strong, sharp absorption band around 1720-1700 cm⁻¹.[6]

-

C-F stretch: Strong absorptions in the fingerprint region, typically between 1300-1100 cm⁻¹.

-

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry will confirm the molecular weight. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated mass (Monoisotopic Mass: 188.03 Da).[2]

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the final product.

-

Sample Preparation: Accurately weigh ~10 mg of the synthesized product and dissolve it in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: The purity is calculated based on the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. A pure sample should exhibit a single major peak.

Applications in Research and Development

This compound is not an end-product but a versatile building block.[1] Its value lies in the strategic combination of its functional groups:

-

The Hydroxyl Group: Acts as a nucleophile or can be converted into an ether or other functional groups, providing a key handle for molecular elaboration.

-

The Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, offering another point for diversification.

-

The Fluorine Atoms: Enhance metabolic stability and modulate the acidity of the adjacent phenolic proton, influencing how the molecule interacts within a biological system.

This trifecta of reactivity and modulation makes it an ideal starting material for constructing complex molecules in medicinal chemistry and materials science, where fine-tuning of electronic and steric properties is essential for achieving desired functions.

References

- MySkinRecipes. This compound.

- PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate.

- Tokyo Chemical Industry (India) Pvt. Ltd. Methyl 4-Fluoro-3-hydroxybenzoate.

- BLD Pharm. 170572-47-1|this compound.

- PubMed. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents.

- PubChem. 3,5-Difluoro-4-hydroxybenzoic acid.

- PubChemLite. This compound (C8H6F2O3).

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C8H6F2O3) [pubchemlite.lcsb.uni.lu]

- 3. 170572-47-1|this compound|BLD Pharm [bldpharm.com]

- 4. Methyl 2,3-difluoro-4-hydroxybenzoate | C8H6F2O3 | CID 22999141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solvent effects on infrared spectra of methyl 4-hydroxybenzoate in pure organic solvents and in ethanol/CCl4 binary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Applications of Methyl 3,5-difluoro-4-hydroxybenzoate in organic synthesis

Initiating Search Strategy

I'm starting with focused Google searches to gather information on Methyl 3,5-difluoro-4-hydroxybenzoate's applications in organic synthesis. The initial phase concentrates on identifying its specific utility. My goal is to compile a comprehensive understanding of this compound's role in various synthetic pathways. I anticipate finding key uses to build a solid foundation.

Developing Research Approach

I'm now expanding my search strategy to cover specific roles like a building block, and its use in creating specific compound types such as liquid crystals. I will then analyze the results, paying close attention to reaction conditions and the reason for using this compound. I plan to structure the note with unique properties, followed by major applications. I will then develop detailed protocols for each, creating diagrams to visualize pathways. I'll also add a table to summarize any data.

Expanding Search Parameters

I'm now refining the search strategy, moving beyond general applications. I'm focusing on its use as a building block in liquid crystals, polymers, and pharmaceuticals. I will then analyze the findings, looking closely at reaction details and the rationale for using the compound. I plan to organize the note by properties followed by major applications. I will create step-by-step experimental protocols, explaining the "why" of each step, including diagrams and data summaries. I'll add citations and a complete reference section, and finally, I'll review everything for integrity and formatting.

Introduction: The Significance of a Fluorinated Building Block

An Application Guide to the Synthesis of Methyl 3,5-difluoro-4-hydroxybenzoate

This compound (CAS No. 170572-47-1) is a valuable aromatic compound that serves as a critical intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries.[1] Its molecular structure is distinguished by a benzoate core functionalized with two fluorine atoms positioned meta to the ester group and ortho to a hydroxyl group. This specific arrangement of electron-withdrawing fluorine atoms and an electron-donating hydroxyl group imparts unique reactivity and physicochemical properties. These properties are leveraged by medicinal chemists to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1]

This document provides a detailed guide to the most common and reliable method for its laboratory-scale synthesis: the acid-catalyzed Fischer-Speier esterification of 3,5-difluoro-4-hydroxybenzoic acid. We will explore the mechanistic underpinnings of this reaction, present a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Synthetic Methodology: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester is a cornerstone reaction in organic synthesis. The Fischer-Speier esterification, first described in 1895, remains a preferred method due to its operational simplicity and favorable atom economy.[2] The reaction involves heating a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.

Mechanistic Principles

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[2][3][4] Understanding the mechanism is crucial for optimizing reaction conditions.

-

Activation of the Carboxyl Group : The reaction commences with the protonation of the carbonyl oxygen of 3,5-difluoro-4-hydroxybenzoic acid by the acid catalyst (e.g., sulfuric acid). This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][4]

-

Nucleophilic Attack : A molecule of the alcohol (methanol) acts as the nucleophile, attacking the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[3][4]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][4]

-

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, which yields a protonated ester.[3][4]

-

Deprotonation : The protonated ester is deprotonated, typically by another molecule of the alcohol or the conjugate base of the catalyst, to give the final ester product and regenerate the acid catalyst.[4]

To drive this equilibrium-controlled reaction toward the product, Le Châtelier's principle is applied. This is typically achieved by using a large excess of the alcohol reactant (methanol), which also conveniently serves as the reaction solvent, or by removing the water byproduct as it forms.[2][3][5]

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Detailed Experimental Protocol

This protocol describes the synthesis of this compound from 3,5-difluoro-4-hydroxybenzoic acid.

Materials and Equipment

-

Reagents : 3,5-difluoro-4-hydroxybenzoic acid, Anhydrous methanol (MeOH), Concentrated sulfuric acid (H₂SO₄), Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Saturated aqueous sodium chloride (brine) solution, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Equipment : Round-bottom flask, magnetic stir bar, reflux condenser, heating mantle, ice-water bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Procedure

-

Reaction Setup : In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-difluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol. Use a sufficient volume of methanol to fully dissolve the acid and act as the solvent (e.g., 15-20 mL per gram of acid).

-

Catalyst Addition : Cool the stirred solution to 0 °C using an ice-water bath. Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) dropwise.

-

Reflux : Remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (approx. 65-70 °C) using a heating mantle.[6][7] Allow the reaction to proceed for 4-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.[7][8]

-

Workup - Solvent Removal : After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.[5]

-

Workup - Extraction : Dissolve the resulting residue in ethyl acetate.[6][7] Transfer the solution to a separatory funnel.

-

Workup - Neutralization and Washing : Wash the organic layer sequentially with:

-

Drying and Concentration : Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.[6][7] Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often obtained as a white to off-white solid and may be of sufficient purity for subsequent steps. If further purification is needed, recrystallization or silica gel chromatography can be employed.

Caption: Step-by-step workflow for the synthesis of the target ester.

Key Reaction Parameters and Rationale

| Parameter | Recommended Condition | Causality & Field-Proven Insights |

| Alcohol | Anhydrous Methanol | Serves as both reactant and solvent. Using it in large excess drives the reaction equilibrium towards the ester product (Le Châtelier's Principle).[2][3] The anhydrous condition is critical to prevent the introduction of water, which would favor the reverse hydrolysis reaction. |

| Catalyst | Concentrated H₂SO₄ or Thionyl Chloride (SOCl₂) | A strong Brønsted acid like H₂SO₄ is required to effectively protonate the carbonyl oxygen, thereby activating the carboxylic acid for nucleophilic attack.[2][3][4] Thionyl chloride is an alternative that converts the acid to a more reactive acyl chloride intermediate.[6] |

| Temperature | Reflux (~65-70 °C for Methanol) | Provides the necessary thermal energy to overcome the activation barrier of the reaction, allowing it to proceed at a practical rate.[2][5] Higher temperatures do not significantly improve the reaction and can lead to side reactions or decomposition. |

| Reaction Time | 4 - 18 hours | Esterification is a relatively slow equilibrium process. The exact time depends on the substrate's reactivity and the reaction scale. Monitoring by TLC is the most reliable way to determine completion.[7][8] |

| Workup | Quenching with NaHCO₃ | The aqueous sodium bicarbonate wash is a critical step. It neutralizes the strong acid catalyst, preventing it from catalyzing the reverse (hydrolysis) reaction during the aqueous extraction and ensuring the stability of the final ester product.[5][6][8] |

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. All operations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

-

Hazards : The final product, this compound, and its precursor, 3,5-difluoro-4-hydroxybenzoic acid, are classified as irritants. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][10] Concentrated sulfuric acid is highly corrosive. Methanol is flammable and toxic.

-

Handling : Wear safety goggles, chemical-resistant gloves, and a lab coat.[11][12] Avoid breathing dust or vapors.[12] Ensure hands are washed thoroughly after handling.[11] An accessible safety shower and eye wash station are mandatory.[12]

-

First Aid :

-

Eyes : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]

-

Skin : Wash with plenty of soap and water. If irritation occurs, seek medical advice.[11][12]

-

Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][12]

-

-

Storage : Store the product in a tightly closed container in a dry, well-ventilated place.[11] Storage at room temperature is acceptable.[1]

Conclusion

The Fischer-Speier esterification of 3,5-difluoro-4-hydroxybenzoic acid is a robust, scalable, and well-established method for the synthesis of this compound. By carefully controlling the reaction parameters—particularly the use of anhydrous conditions, excess alcohol, and a strong acid catalyst—and performing a meticulous acid-neutralizing workup, researchers can reliably obtain this key synthetic intermediate in high yield and purity. This application note provides the foundational knowledge and practical steps for drug development professionals and scientists to successfully incorporate this procedure into their synthetic workflows.

References

- Benchchem. (n.d.). Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate.

- MySkinRecipes. (n.d.). This compound.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 4-fluoro-3-hydroxybenzoate.

- ChemScene. (2025). Safety Data Sheet: methyl 4-fluoro-3-hydroxybenzoate.

- Benchchem. (n.d.). Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid.

- Wikipedia. (n.d.). Fischer–Speier esterification.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate.

- PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzoic acid.

- PubChem. (n.d.). Methyl 3,5-dichloro-4-hydroxybenzoate.

- Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).

- Indo American Journal of Pharmaceutical Research. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol.

Sources

- 1. This compound [myskinrecipes.com]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 3,5-Difluoro-4-hydroxybenzoic acid | C7H4F2O3 | CID 13004447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl 3,5-dichloro-4-hydroxybenzoate | C8H6Cl2O3 | CID 76856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemscene.com [chemscene.com]

Application Notes and Protocols: The Study of Fluorinated Aromatic Compounds and Their Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Influence of Fluorine in Aromatic Systems

The strategic incorporation of fluorine into aromatic compounds has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry.[1][2][3] The introduction of fluorine or fluorine-containing moieties can dramatically alter the physicochemical and biological properties of a molecule.[2][4] This is attributed to fluorine's unique characteristics: its small size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond.[5] These properties can enhance metabolic stability, membrane permeability, binding affinity to target proteins, and modulate the acidity (pKa) of nearby functional groups.[1][5][6][7] Consequently, a significant portion of pharmaceuticals currently on the market contain at least one fluorine atom.[8][9][10]

This application note provides a comprehensive guide to understanding the reactivity of fluorinated aromatic compounds and offers detailed protocols for their synthesis and analysis, empowering researchers to harness the full potential of these fascinating molecules.

Understanding the Reactivity of Fluorinated Aromatic Compounds

The electronic properties of fluorine exert a profound influence on the reactivity of the aromatic ring. This influence is a delicate interplay of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

Electrophilic Aromatic Substitution (EAS)

At first glance, the strong inductive effect of fluorine would be expected to deactivate the aromatic ring towards electrophilic attack. However, fluorobenzene exhibits anomalous reactivity in EAS reactions. While it is generally less reactive than benzene, the deactivation is significantly less pronounced compared to other halobenzenes. Furthermore, EAS on fluorobenzene shows a high preference for para-substitution, often exceeding 90%. This is attributed to the resonance effect of fluorine, which can stabilize the positive charge in the arenium ion intermediate, particularly when the attack is at the para position.

Modern synthetic methods often employ specialized electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, to achieve direct C-H fluorination of aromatic compounds under milder conditions than those required for traditional methods.[11][12][13][14]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of fluorine significantly activates the aromatic ring towards nucleophilic attack, making SNAr a powerful tool for the functionalization of fluoroarenes.[15] In these reactions, a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[16] The high electronegativity of fluorine stabilizes this negatively charged intermediate through its inductive effect.[16][17]

Interestingly, despite the C-F bond being the strongest single bond to carbon, fluoride is an excellent leaving group in SNAr reactions.[17] This is because the rate-determining step is the initial nucleophilic attack and formation of the Meisenheimer complex, not the subsequent elimination of the leaving group.[16][17] The restoration of aromaticity in the final step provides a strong thermodynamic driving force.[16] The reactivity order for halogens in SNAr is often F > Cl > Br > I, the reverse of what is observed in SN2 reactions.

C-H and C-F Bond Activation

Transition metal-catalyzed C-H and C-F bond activation have emerged as powerful strategies for the regioselective functionalization of fluoroarenes.[18][19] The presence of fluorine can direct metallation to the ortho position, enabling subsequent functionalization at that site.[8][20][21] While C-F bonds are strong, their activation by transition metals can be thermodynamically favorable due to the formation of an even stronger metal-fluoride bond.[18] These advanced methodologies provide access to novel fluorinated structures that are difficult to synthesize using traditional methods.

Synthetic Methodologies: Expanding the Toolkit

The synthesis of fluorinated aromatic compounds has evolved significantly, with modern techniques offering milder conditions and greater functional group tolerance.

Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has revolutionized the synthesis of fluorinated aromatic compounds by enabling the generation of reactive radical intermediates under mild conditions.[22][23][24] This approach can be used for a variety of transformations, including trifluoromethylation, perfluoroalkylation, and monofluorination of arenes and heteroarenes.[22][23] Photoredox catalysis is particularly valuable for late-stage functionalization, where a fluorine-containing group can be introduced into a complex molecule at a late step in the synthesis.[24]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) of a Polyfluoroarene

This protocol describes a general procedure for the para-selective substitution of a polyfluoroarene with a nucleophile, a common transformation in the synthesis of functional materials and pharmaceutical intermediates.[15]

Materials:

-

Polyfluoroarene (e.g., hexafluorobenzene)

-

Nucleophile (e.g., phenothiazine)

-

Mild base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., dimethylformamide - DMF)

-

Standard laboratory glassware

-

Magnetic stirrer and heating mantle

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add the polyfluoroarene (1.0 eq) and the nucleophile (1.1 eq).

-

Add the mild base (2.0 eq) to the flask.

-

Under an inert atmosphere, add the anhydrous solvent.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired substituted polyfluoroarene.

Self-Validation:

-

Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

-

The regioselectivity of the substitution can be confirmed by 2D NMR techniques (e.g., NOESY or HMBC).

Protocol 2: Analysis of Fluorinated Aromatic Compounds by ¹⁹F NMR Spectroscopy

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of organofluorine compounds.[25][26][27][28][29][30] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity.[27][30][31][32] The large chemical shift range of ¹⁹F NMR provides excellent signal dispersion, making it highly sensitive to the local electronic environment.[25][27][30]

Instrumentation:

-

High-field NMR spectrometer equipped with a multinuclear or broadband probe.[27]

Sample Preparation:

-

Dissolve a sufficient amount of the fluorinated aromatic compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

If quantitative analysis is required, add a known amount of an internal standard (e.g., trifluorotoluene).

-

Transfer the solution to an NMR tube.

Data Acquisition:

-

Tune and match the probe to the ¹⁹F frequency.

-

Acquire a ¹⁹F NMR spectrum. Broadband proton decoupling is often used to simplify the spectrum by removing ¹H-¹⁹F couplings.[27]

-

Process the data by applying a Fourier transform, phasing, and baseline correction.

Data Analysis:

-

Chemical Shift (δ): The position of a signal in the ¹⁹F NMR spectrum provides information about the electronic environment of the fluorine atom. Electron-withdrawing groups will generally shift the signal to a lower frequency (downfield), while electron-donating groups will cause an upfield shift.

-

Coupling Constants (J): The splitting of signals due to coupling with other NMR-active nuclei (e.g., ¹H, ¹³C, or other ¹⁹F nuclei) provides valuable structural information about the connectivity of the molecule.

-

Integration: The area under each signal is proportional to the number of fluorine nuclei it represents.

Data Presentation:

| Compound | Solvent | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 4-Fluoroanisole | CDCl₃ | -119.2 | m | |

| 1,3,5-Trifluorobenzene | CDCl₃ | -109.8 | t | 8.5 |

| Hexafluorobenzene | CDCl₃ | -164.9 | s |

This table presents representative ¹⁹F NMR data for common fluorinated aromatic compounds.

Visualizing Reaction Pathways and Workflows

Nucleophilic Aromatic Substitution (SNAr) Mechanism

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

General Workflow for Synthesis and Analysis

Caption: General workflow for the synthesis and analysis of fluorinated aromatic compounds.

Conclusion

Fluorinated aromatic compounds represent a vital class of molecules with wide-ranging applications. A thorough understanding of their reactivity, coupled with modern synthetic and analytical techniques, is crucial for researchers in both academia and industry. The protocols and information presented in this application note are intended to serve as a valuable resource for the design, synthesis, and characterization of novel fluorinated aromatic compounds, ultimately accelerating innovation in drug discovery and materials science.

References

-